PBT 1033

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

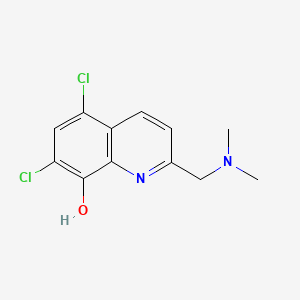

5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029571 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747408-78-2, 1123760-88-2 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PBT2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT 2 (anti-Alzheimer agent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT-1033 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PBT-1033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PBT 1033 (PBT2): A Technical Guide on its Mechanism of Action in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT 1033, also known as PBT2, is a clinical-stage therapeutic candidate for Alzheimer's disease. It is a second-generation 8-hydroxyquinoline (B1678124) analog designed as a metal-protein attenuating compound (MPAC) and a copper/zinc ionophore.[1] Its mechanism of action centers on the "metal hypothesis" of Alzheimer's disease, which posits that dysregulation of metal ions, particularly copper and zinc, plays a crucial role in the pathogenesis of the disease by promoting the aggregation and neurotoxicity of amyloid-beta (Aβ) peptides.[2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the mechanism of action of PBT2 in Alzheimer's disease.

Core Mechanism of Action: Metal Ion Modulation

PBT2 exerts its effects through a dual mechanism related to its interaction with copper and zinc ions:

-

Inhibition of Aβ Aggregation: In the extracellular space, PBT2 binds to copper and zinc ions that are associated with Aβ aggregates. This interaction disrupts the metal-mediated aggregation of Aβ, preventing the formation of neurotoxic oligomers and fibrils.[1][2]

-

Restoration of Intracellular Metal Homeostasis: As an ionophore, PBT2 facilitates the transport of copper and zinc ions across the neuronal membrane. This action is believed to replenish intracellular stores of these essential metals, which can become depleted due to their sequestration within extracellular Aβ plaques. The restoration of intracellular metal levels supports various neuroprotective and synaptotrophic cellular processes.[[“]]

Preclinical Data

In Vitro Studies

PBT2 has demonstrated the ability to inhibit the aggregation of Aβ in vitro. The following table summarizes key quantitative findings from these studies.

| Parameter | Value | Assay | Reference |

| IC50 for Aβ Aggregation | 5.1 µM | Thioflavin T Assay | [4] |

| Copper Binding Affinity | log β₂ = 26.2 | Potentiometric Titration | [5] |

| Zinc Binding Affinity | log β₂ = 15.8 | Potentiometric Titration | [5] |

In Vivo Animal Studies

Preclinical studies in transgenic mouse models of Alzheimer's disease have provided evidence for the in vivo efficacy of PBT2.

| Animal Model | Treatment Details | Key Findings | Reference |

| Tg2576 Mice | 11 days of treatment | - Increased number of dendritic spines in the hippocampus.- Increased levels of synaptic proteins, including NMDA receptors (NMDAR1, 2A, 2B) and CaMKII.- Increased neurite outgrowth in cultured cells, an effect dependent on copper and zinc. | [2][6] |

| rTg4510 (Tau) | Chronic treatment | - Significantly improved cognition.- Reduced cortical levels of phosphorylated tau (Ser396).- Reduced sarkosyl-insoluble tau.- Increased levels of Protein Phosphatase 2A (PP2A) subunits A and C.- Increased levels of Pin1, a regulator of PP2A activity.- Reduced number of neurofibrillary tangle (NFT)-like structures in the frontal cortex. | [7][8] |

Clinical Data: Phase IIa Trial

A 12-week, randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted in 78 patients with early Alzheimer's disease.[9]

| Parameter | Placebo (n=29) | PBT2 50 mg (n=20) | PBT2 250 mg (n=29) | p-value (250 mg vs. Placebo) | Reference |

| Change in CSF Aβ42 (pg/mL) | - | - | -56.0 | 0.006 | [9][10] |

| Change in NTB Executive Factor z-score | - | - | 0.27 | 0.042 | |

| Change in NTB Category Fluency Test (words) | - | - | 2.8 | 0.041 | [9] |

| Change in NTB Trail Making Part B (s) | - | - | -48.0 | 0.009 | [9] |

Signaling Pathways Modulated by PBT2

PBT2's ability to modulate intracellular zinc and copper levels influences several key signaling pathways implicated in neuroprotection and synaptic plasticity.

Caption: PBT2 signaling pathways in Alzheimer's disease.

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is a general method for assessing the inhibition of Aβ fibrillization using Thioflavin T fluorescence.

Materials:

-

Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (1 mM in PBS)

-

PBT2 stock solution (in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Aβ Preparation:

-

Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

-

Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a fume hood.

-

Store the resulting peptide film at -20°C.

-

Immediately before use, dissolve the Aβ film in DMSO to a concentration of 1 mM.

-

Dilute the Aβ stock solution in PBS to the final desired concentration (e.g., 10 µM).

-

-

Assay Setup:

-

Prepare serial dilutions of PBT2 in PBS from the stock solution.

-

In a 96-well plate, add the diluted Aβ solution, the PBT2 dilutions (or vehicle control), and the ThT working solution (e.g., 20 µM final concentration).

-

The final volume in each well should be consistent (e.g., 200 µL).

-

Include controls for Aβ alone, PBT2 alone, and buffer with ThT.

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain aggregation curves.

-

Determine the percentage of inhibition by comparing the fluorescence at the plateau phase of the control (Aβ alone) with that of the PBT2-treated samples.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the PBT2 concentration.

-

Caption: Workflow for the Thioflavin T assay.

Measurement of CSF Aβ42 Levels by ELISA

This is a general protocol for the quantitative determination of Aβ42 in cerebrospinal fluid (CSF) using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

CSF samples

-

ELISA kit for human Aβ42 (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)

-

Polypropylene (B1209903) tubes for dilutions

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample and Standard Preparation:

-

Thaw CSF samples on ice.

-

Centrifuge samples to remove any particulates.

-

Dilute CSF samples and standards in the provided sample diluent within polypropylene tubes.

-

Prepare a standard curve using the provided Aβ42 standards.

-

-

Assay Performance:

-

Add standards, controls, and diluted CSF samples to the appropriate wells of the antibody-coated microplate.

-

Incubate as per the kit instructions (typically 1-2 hours at room temperature or 4°C overnight).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the biotinylated detection antibody to each well and incubate.

-

Wash the plate again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate a final time.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the optical density at 450 nm using a microplate reader.

-

Subtract the background absorbance.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Aβ42 in the CSF samples by interpolating their absorbance values from the standard curve, taking into account the dilution factor.

-

Caption: General workflow for CSF Aβ42 ELISA.

Conclusion

This compound (PBT2) represents a promising therapeutic approach for Alzheimer's disease by targeting the dyshomeostasis of metal ions. Its dual mechanism of inhibiting metal-induced Aβ aggregation and restoring intracellular copper and zinc levels addresses a key pathological cascade in the disease. Preclinical and Phase IIa clinical data support its potential to modify disease processes and improve cognitive function. The modulation of multiple downstream signaling pathways involved in neuroprotection, synaptic plasticity, and tau pathology further underscores its multifaceted mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PBT2 in Alzheimer's disease.

References

- 1. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biguanide metformin acts on tau phosphorylation via mTOR/protein phosphatase 2A (PP2A) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. intimakmur.co.id [intimakmur.co.id]

- 5. ibl-international.com [ibl-international.com]

- 6. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novamedline.com [novamedline.com]

- 8. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - Metallomics (RSC Publishing) [pubs.rsc.org]

- 9. I PP2A 1 Affects Tau Phosphorylation via Association with the Catalytic Subunit of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PP2A regulates tau phosphorylation directly and also indirectly via activating GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PBT2 as a Zinc Ionophore in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PBT2, a second-generation 8-hydroxyquinoline (B1678124) analog, is a metal-protein attenuating compound (MPAC) that functions as a zinc and copper ionophore.[1][2] It represents a therapeutic strategy for neurodegenerative disorders such as Alzheimer's and Huntington's diseases by correcting the dysregulated metal ion homeostasis implicated in their pathologies.[3][4] PBT2 facilitates the transport of zinc and copper across cellular membranes, thereby modulating synaptic health, reducing the toxicity of protein aggregates, and activating critical neuroprotective signaling pathways.[5][6] Preclinical studies in various models have demonstrated its potential to improve cognitive and motor functions.[7][8] While Phase II clinical trials have established its safety and tolerability, and have shown some promising results in cognitive and biomarker outcomes, PBT2's development for Alzheimer's disease was halted due to safety concerns at higher doses.[1][7] This guide provides a comprehensive overview of PBT2's mechanism of action, summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action: Zinc Ionophore Activity

PBT2 is not a traditional chelator but rather a metal chaperone or ionophore.[1] Its primary mechanism involves binding extracellular zinc and copper and transporting these ions into neurons.[6][9] This action is crucial in neurodegenerative diseases where metal dyshomeostasis contributes to pathology. Specifically, in Alzheimer's disease, zinc and copper can bind to amyloid-beta (Aβ) peptides, promoting their aggregation into toxic oligomers and plaques.[1][10]

PBT2 intervenes in this process in two significant ways:

-

Dissociation of Toxic Aggregates: By binding to zinc and copper, PBT2 can extract these metal ions from Aβ aggregates, which helps to dissolve these toxic species.[1][5]

-

Restoration of Synaptic Zinc: The ionophoric action of PBT2 delivers zinc into the postsynaptic neuron. This is critical because synaptic zinc is essential for the proper function of numerous enzymes and transcription factors involved in synaptic plasticity and memory formation.[3][11]

Signaling Pathways Modulated by PBT2

The influx of zinc into neurons, facilitated by PBT2, triggers several neuroprotective signaling cascades. One of the key pathways involves the inhibition of Glycogen Synthase Kinase 3 (GSK3), a protein implicated in the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease.[5][9] The increased intracellular zinc also leads to the inhibition of the phosphatase calcineurin.[5] This, in turn, promotes the phosphorylation of other crucial proteins like cAMP response element-binding protein (CREB), which is vital for long-term memory formation.[5]

Furthermore, PBT2 has been shown to protect neurons from glutamate-induced excitotoxicity.[11] It achieves this by inducing a mild, zinc-dependent increase in intracellular calcium, which preconditions the neuron to better withstand the larger, toxic calcium influx that occurs during excitotoxic events.[11]

Preclinical and Clinical Evidence

PBT2 has been evaluated in a range of preclinical models and in human clinical trials for both Alzheimer's and Huntington's diseases.

Preclinical Studies

In preclinical models, PBT2 has demonstrated significant therapeutic potential.

-

Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease (e.g., Tg2576), PBT2 treatment led to rapid improvements in learning and memory.[12] This was accompanied by a restoration of dendritic spine density and increased levels of key synaptic proteins in the hippocampus.[12][13]

-

Huntington's Disease Models: In a C. elegans model, PBT2 protected against toxicity induced by polyglutamine aggregation.[7] In the R6/2 mouse model of Huntington's disease, PBT2 treatment extended lifespan, reduced striatal atrophy, and improved motor performance.[7][8]

Clinical Trials

Phase II clinical trials have provided valuable data on the safety and efficacy of PBT2 in humans.

Table 1: Summary of Key PBT2 Phase II Clinical Trial Data

| Study (Disease) | Dosage | Duration | Key Findings | Reference(s) |

| Phase IIa (Alzheimer's) | 50 mg, 250 mg daily | 12 weeks | - Well-tolerated with no serious adverse events. - 250 mg dose significantly reduced CSF Aβ42 levels. - Significant improvement in executive function (Category Fluency and Trail-Making Part B). | [1][2] |

| IMAGINE (Alzheimer's) | 250 mg daily | 12 months | - Generally safe and well-tolerated. - No significant cognitive or functional benefits observed in this exploratory trial. | [14] |

| Reach2HD (Huntington's) | 100 mg, 250 mg daily | 6 months | - Safe and well-tolerated. - 250 mg dose showed some improvement in cognition, though the clinical relevance was considered limited. | [11][15] |

Despite these promising early results, the development of PBT2 for Alzheimer's disease was halted due to a partial clinical hold by the U.S. FDA over safety concerns at clinically effective doses.[7]

Experimental Protocols

The study of zinc ionophores like PBT2 in neurodegeneration involves a variety of specialized experimental techniques.

In Vitro Assays

-

Measurement of Intracellular Zinc: To confirm the ionophore activity of PBT2, fluorescent zinc sensors such as FluoZin-3 or FuraZin-1 are used in neuronal cell cultures.[16]

-

Load cultured primary neurons or cell lines (e.g., SH-SY5Y) with a zinc-sensitive dye.

-

Establish a baseline fluorescence reading.

-

Apply PBT2 to the culture medium.

-

Measure the change in fluorescence over time to quantify the increase in intracellular free zinc.[16]

-

-

Aβ Aggregation Assays: Thioflavin T (ThT) is a dye that binds to beta-sheet-rich structures like amyloid fibrils, resulting in a measurable fluorescence increase.

-

Incubate synthetic Aβ peptides with and without zinc to induce aggregation.

-

Add PBT2 to the reaction mixture.

-

Monitor ThT fluorescence to assess the ability of PBT2 to inhibit or reverse Aβ aggregation.

-

Animal Model Studies

-

Behavioral Testing: In transgenic mouse models, cognitive function is often assessed using tests like the Morris water maze for spatial learning and memory, and the Y-maze for working memory. Motor function in Huntington's disease models can be evaluated using rotarod performance tests.[8]

-

Immunohistochemistry and Microscopy: Post-mortem brain tissue from treated and untreated animal models is analyzed to quantify changes in amyloid plaque load, synaptic protein levels (e.g., synaptophysin), and dendritic spine density.[12]

Conclusion and Future Directions

PBT2 has provided a valuable proof-of-concept for the therapeutic strategy of targeting metal ion homeostasis in neurodegenerative diseases. Its ability to act as a zinc ionophore, thereby reducing toxic protein aggregates and activating neuroprotective signaling pathways, is well-supported by preclinical data.[5][7] While its clinical development has faced challenges, the insights gained from PBT2 research continue to inform the development of next-generation metal-targeted therapies.[7][17] Future research may focus on developing compounds with a wider therapeutic window, greater specificity for target metal-protein interactions, and a more profound impact on the downstream signaling pathways that promote neuronal health and synaptic plasticity.

References

- 1. clinician.com [clinician.com]

- 2. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown – HDBuzz [en.hdbuzz.net]

- 5. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PBT2 — Screen4Health [screen4health.com]

- 8. Prana Biotech publishes Huntington's disease animal model data for PBT2 – HDBuzz [en.hdbuzz.net]

- 9. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. PRANA Biotechnology's PBT2 -- Directly Restores Neurons Critical to Cognition - BioSpace [biospace.com]

- 14. A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A reevaluation of neuronal zinc measurements: artifacts associated with high intracellular dye concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity - PMC [pmc.ncbi.nlm.nih.gov]

PBT1033 and Copper Homeostasis in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT1033, a second-generation 8-hydroxyquinoline (B1678124) analog, is a promising therapeutic candidate for neurodegenerative diseases. Its mechanism of action is centered on the modulation of metal ion homeostasis, particularly that of copper and zinc. This technical guide provides a comprehensive overview of the core principles underlying the interaction of PBT1033 with copper in neuronal cells. It details the molecular mechanisms of copper transport, the role of PBT1033 as a copper ionophore, and the subsequent effects on neuronal signaling pathways, mitochondrial function, and oxidative stress. This document also provides detailed experimental protocols for key assays and presents available quantitative data in a structured format to facilitate research and development in this field.

Introduction: The Role of Copper in Neuronal Function and Neurodegeneration

Copper is an essential trace element vital for the proper functioning of the central nervous system. It serves as a critical cofactor for numerous enzymes involved in fundamental neuronal processes, including mitochondrial respiration (cytochrome c oxidase), antioxidant defense (superoxide dismutase 1), neurotransmitter synthesis, and myelination.[1] The brain maintains a delicate copper homeostasis, and its dysregulation is implicated in the pathogenesis of several neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.[1][2]

An imbalance in copper levels can lead to a cascade of detrimental events, including increased oxidative stress, mitochondrial dysfunction, and the aggregation of misfolded proteins.[1][3] Consequently, therapeutic strategies aimed at restoring copper homeostasis within the brain have garnered significant interest. PBT1033, as a metal-protein attenuating compound, represents one such strategy.

PBT1033: A Modulator of Copper Homeostasis

PBT1033 is a member of the 8-hydroxyquinoline class of compounds, which are known for their ability to act as metal ionophores. While specific preclinical data for PBT1033 is limited in publicly available literature, its mechanism of action is understood to be analogous to its well-studied predecessor, PBT2. These compounds are lipophilic, enabling them to cross the blood-brain barrier and cellular membranes.

Once in the extracellular space, PBT1033 can bind to excess copper ions. The resulting lipophilic complex then facilitates the transport of copper across the neuronal membrane, effectively increasing the intracellular concentration of labile copper. This ionophoretic activity is central to its therapeutic potential, as it can help to restore depleted intracellular copper levels and potentially solubilize pathogenic metal-amyloid aggregates.

Core Mechanisms: PBT1033 and Neuronal Copper Regulation

The effect of PBT1033 on neuronal copper homeostasis is multifaceted, influencing several key cellular processes:

Modulation of Copper Transporters

Neuronal cells maintain copper balance through a tightly regulated system of import and export proteins. The primary copper importer is the copper transporter 1 (CTR1), while the copper-transporting P-type ATPases, ATP7A and ATP7B, are responsible for copper efflux.[4][5] The expression and localization of these transporters are responsive to intracellular copper levels.[4][6] By increasing intracellular copper, PBT1033 is expected to trigger a cellular response involving the downregulation of CTR1 and the trafficking of ATP7A/B to the plasma membrane to enhance copper export, thereby re-establishing homeostasis.[4][6]

Impact on Mitochondrial Function

Mitochondria are central to neuronal health and are particularly vulnerable to disruptions in copper homeostasis. Copper is essential for the function of Complex IV (cytochrome c oxidase) of the electron transport chain. PBT1033-mediated delivery of copper to mitochondria may help restore the activity of this complex in copper-deficient neurons, thereby enhancing mitochondrial respiration and ATP production.[7] However, excessive copper can be toxic to mitochondria, leading to increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (ΔΨm).[8]

Influence on Oxidative Stress

Oxidative stress is a common feature of neurodegenerative diseases and is closely linked to copper dyshomeostasis.[9][10] Copper, as a redox-active metal, can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. By restoring copper to its appropriate cellular compartments and protein-bound states, PBT1033 may help to mitigate this source of oxidative stress. However, the delivery of excess labile copper could also potentially exacerbate oxidative stress if not properly buffered by cellular mechanisms.[11][12]

Modulation of Neuronal Signaling Pathways

Copper ions are known to modulate the activity of several key neuronal signaling pathways. Of particular importance is the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and learning and memory.[7][13] Copper can allosterically inhibit NMDA receptor activity.[14] By altering local copper concentrations at the synapse, PBT1033 may influence NMDA receptor signaling and, consequently, synaptic function. Furthermore, copper is linked to calcium signaling pathways, and PBT1033-induced changes in intracellular copper may lead to downstream effects on calcium-dependent processes.[15]

Quantitative Data on the Effects of PBT Analogs

Table 1: Effect of PBT2 on Neurite Outgrowth

| Treatment (PC12 cells) | Concentration | % Neurites ≥ 2x Cell Body Width (Mean ± SEM) | Fold Change vs. Control |

| Control | - | 15.2 ± 1.8 | 1.0 |

| PBT2 | 0.15 µM | 28.5 ± 2.5 | 1.9 |

| Copper (CuCl₂) | 0.15 µM | 16.1 ± 2.1 | 1.1 |

| PBT2 + Copper | 0.15 µM | 35.4 ± 3.1 | 2.3 |

| Zinc (ZnCl₂) | 0.15 µM | 17.3 ± 1.9 | 1.1 |

| PBT2 + Zinc | 0.15 µM | 32.8 ± 2.8 | 2.2 |

Data adapted from studies on PBT2, a close analog of PBT1033.[16]

Table 2: Effect of Copper on Neuronal Copper Levels

| Cell Type | Treatment | Intracellular Copper (µg/mg protein) | Fold Change vs. Control |

| Human Neurons | Control | 0.02 | 1.0 |

| Human Neurons | 100 µM Cu | ~0.24 | ~12.0 |

| Human Neurons | 300 µM Cu | ~0.42 | ~21.0 |

This data demonstrates the capacity of neuronal cells to accumulate copper, a process facilitated by ionophores like PBT1033.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of PBT1033 and copper homeostasis in neuronal cells.

Measurement of Intracellular Copper Concentration using Fluorescent Probes

Objective: To quantify changes in intracellular labile copper levels in response to PBT1033 treatment.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)

-

PBT1033

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed neuronal cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Allow cells to adhere and differentiate as required.

-

Prepare a loading solution containing the fluorescent copper probe (e.g., 1-5 µM FluoZin-3 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Acquire baseline fluorescence images or readings.

-

Add PBT1033 at the desired concentrations to the cells.

-

Acquire fluorescence images or readings at various time points after PBT1033 addition.

-

Quantify the change in fluorescence intensity, which is proportional to the change in intracellular labile copper concentration.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

Objective: To evaluate the effect of PBT1033 on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

-

Neuronal cell culture

-

PBT1033

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope or plate reader with appropriate filters for red and green fluorescence

Protocol:

-

Seed neuronal cells in a 96-well black plate or on glass coverslips.

-

Treat cells with PBT1033 at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 15 minutes).

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

-

Wash the cells with assay buffer provided in the kit.

-

Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Neuronal Viability and Neuroprotection Assay

Objective: To determine the neurotoxic or neuroprotective effects of PBT1033.

Materials:

-

Neuronal cell culture

-

PBT1033

-

Neurotoxic insult (e.g., glutamate, 6-hydroxydopamine, copper chloride)

-

MTT or LDH assay kit

-

Plate reader

Protocol:

-

Seed neuronal cells in a 96-well plate.

-

For toxicity assessment, treat cells with a range of PBT1033 concentrations for 24-48 hours.

-

For neuroprotection assessment, pre-treat cells with PBT1033 for a specified time (e.g., 1-2 hours) before exposing them to a neurotoxic agent.

-

After the treatment period, assess cell viability using the MTT or LDH assay according to the manufacturer's protocol.

-

The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity by quantifying lactate (B86563) dehydrogenase release.

-

Calculate cell viability as a percentage of the untreated control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PBT1033 and copper homeostasis.

Caption: Mechanism of PBT1033 as a copper ionophore.

Caption: PBT1033's influence on copper transport proteins.

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Conclusion

PBT1033 holds significant promise as a therapeutic agent for neurodegenerative diseases by virtue of its ability to modulate copper homeostasis in neuronal cells. Its function as a copper ionophore allows it to address the metal imbalances that are a key feature of these debilitating disorders. While further research is needed to fully elucidate the specific quantitative effects and detailed signaling consequences of PBT1033, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of the intricate interplay between PBT1033, copper, and neuronal function is paramount for the successful clinical translation of this and similar therapeutic strategies.

Disclaimer: Much of the detailed mechanistic and quantitative data presented in this guide is based on studies of PBT2, a close structural and functional analog of PBT1033, due to the limited availability of public data on PBT1033 itself. The effects of PBT1033 are expected to be similar, but direct experimental verification is required.

References

- 1. Copper homeostasis and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selected Biomarkers of Oxidative Stress and Energy Metabolism Disorders in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The physiological and pathophysiological roles of copper in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential expression of ATP7A, ATP7B and CTR1 in adult rat dorsal root ganglion tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of CTR1 and ATP7A in lead (Pb)-induced copper (Cu) accumulation in choroidal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. COPPER AND THE BRAIN NORADRENERGIC SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of NMDA receptors by GPCRs: role in synaptic transmission, plasticity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular zinc signaling influences NMDA receptor function by enhancing the interaction of ZnT1 with GluN2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Copper on the Brain - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 19. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to PBT 1033: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT 1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) analog that has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases and as an antimicrobial. Functioning as a copper and zinc ionophore, this compound modulates metal homeostasis, which is often dysregulated in conditions such as Alzheimer's and Huntington's disease. Furthermore, its ability to disrupt metal-dependent processes in bacteria has established its potential as a novel antimicrobial agent. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and a detailed examination of its mechanism of action, supported by experimental protocols and quantitative data from preclinical and clinical studies.

Chemical Properties and Synthesis

This compound is a small molecule with the chemical name 5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol |

| Synonyms | PBT2, PBT-2, PBT1033 |

| Molecular Formula | C₁₂H₁₂Cl₂N₂O |

| Molecular Weight | 271.14 g/mol |

| CAS Number | 747408-78-2 |

| Appearance | Powder |

| Solubility | DMSO: 55 mg/mL (202.85 mM) |

Table 1: Physicochemical Properties of this compound.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 8-hydroxyquinoline. The following protocol is based on established synthetic routes.

Step 1: Chlorination of 8-hydroxyquinoline or 8-hydroxy-quinaldine

-

Dissolve 8-hydroxyquinoline or 8-hydroxy-quinaldine in chloroform (B151607).

-

Add 0.5 to 5% by weight of iodine to the solution.

-

Introduce an excess of chlorine gas into the solution while stirring at a controlled temperature (e.g., 25°C) over a period of several hours.

-

After the chlorination is complete, remove the chloroform by distillation, adding water to facilitate the removal of the solvent and to precipitate the chlorinated product.

-

Filter the precipitate and wash with a sodium bisulphite solution and then with water to yield 5,7-dichloro-8-hydroxy-quinoline or 5,7-dichloro-8-hydroxy-quinaldine.

Step 2: Synthesis of 5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol (this compound) This step involves the modification of the 2-position of the quinoline (B57606) ring, which can be achieved through various organic synthesis methods. A plausible route involves the following conceptual steps:

-

Protection of the hydroxyl group at the 8-position of 5,7-dichloro-8-hydroxy-quinoline.

-

Introduction of a suitable leaving group at the 2-methyl position of the protected 5,7-dichloro-8-hydroxy-quinaldine, or direct functionalization of the 2-position.

-

Nucleophilic substitution with dimethylamine (B145610) to introduce the (dimethylamino)methyl group.

-

Deprotection of the hydroxyl group to yield the final product, this compound.

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through its function as a metal ionophore, specifically for copper and zinc ions. This activity underlies its therapeutic potential in both neurodegenerative diseases and bacterial infections.

Neurodegenerative Diseases: Alzheimer's and Huntington's Disease

In the context of Alzheimer's disease, this compound is proposed to mitigate the neurotoxic effects of amyloid-beta (Aβ) aggregates by modulating the interaction of these peptides with metal ions like copper and zinc.

Caption: this compound's proposed mechanism in Alzheimer's disease.

This compound has been evaluated in Phase II clinical trials for both Alzheimer's and Huntington's disease. The quantitative outcomes of these trials are summarized below.

| Alzheimer's Disease (Phase IIa Trial) | Placebo | This compound (50 mg) | This compound (250 mg) | p-value |

| Change in CSF Aβ42 levels | - | - | Significant reduction | - |

| NTB Executive Factor z-score improvement | - | - | Significant improvement | - |

| ADAS-cog change | - | - | Near-significant improvement | p=0.056 |

| NTB Composite z-score AUC | - | - | 0.76 | p=0.0007 |

| NTB Executive Factor z-score AUC | - | - | 0.93 | p=1.3 x 10⁻⁹ |

Table 2: Summary of Quantitative Data from this compound Phase IIa Trial in Alzheimer's Disease.[2][3][4]

| Huntington's Disease (Reach2HD Phase II Trial) | Placebo | This compound (100 mg) | This compound (250 mg) | p-value |

| Primary Endpoint (Safety & Tolerability) | Met | Met | Met | - |

| Trail Making Test Part B improvement (26 weeks) | - | No significant improvement | 17.65s improvement | p=0.042 |

| Executive Function Composite z-score (12 weeks) | - | - | Significant improvement | p=0.005 |

| Main Composite Cognition Z score change (26 weeks) | - | 0.02 | 0.07 | p=0.240 |

| Adverse Events (at least one) | 28 (80%) | 30 (79%) | 32 (89%) | - |

Table 3: Summary of Quantitative Data from this compound Reach2HD Phase II Trial in Huntington's Disease.[5][6][7]

Antibacterial Activity

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, by acting as a zinc ionophore. This leads to a disruption of bacterial metal ion homeostasis and induces oxidative stress.

Caption: this compound's antibacterial mechanism of action.

The antibacterial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | Condition | MIC (mg/L) |

| Streptococcus uberis | This compound alone | 5.0 |

| Streptococcus uberis | This compound + 10 µM Zinc | 0.5 |

| Streptococcus uberis | This compound + 100 µM Zinc | 0.05 |

| Multidrug-resistant Neisseria gonorrhoeae | This compound alone | 0.156 - 0.3125 |

| Neisseria meningitidis | This compound alone | 0.156 - 0.625 |

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.[8][9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Zinc Ionophore Activity Assay (Checkerboard Broth Microdilution)

This assay is used to determine the synergistic antibacterial activity of this compound and zinc.

Caption: Workflow for the checkerboard broth microdilution assay.

Protocol:

-

Prepare a 96-well flat-bottom microtiter plate with a matrix of this compound and zinc sulfate (B86663) concentrations. This is typically done by creating serial dilutions of each compound along the x and y axes of the plate.

-

Inoculate a suitable broth medium (e.g., Todd-Hewitt Broth for S. uberis) with the bacterial strain of interest to a final optical density at 600 nm (OD₆₀₀) of 0.05.

-

Add the inoculated broth to each well of the prepared 96-well plate.

-

Incubate the plate at 37°C for 24 hours.

-

After incubation, measure the OD₆₀₀ of each well using a microplate reader to determine bacterial growth.

-

The MIC is defined as the lowest concentration of the compound(s) that inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the production of ROS in bacterial cells upon treatment with this compound, often using a fluorescent probe.

References

- 1. mdpi.com [mdpi.com]

- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alteritytherapeutics.com [alteritytherapeutics.com]

- 6. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PBT1033 in Preventing Protein Aggregation: An Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant pathological hallmark in a multitude of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.[1][2] The misfolding and subsequent aggregation of specific proteins into insoluble fibrils or plaques are central to the progression of these diseases.[3][4] Consequently, the development of therapeutic agents that can inhibit or reverse this protein aggregation process is a primary focus of current biomedical research. This guide explores the role of a novel small molecule, designated PBT1033, in the prevention of protein aggregation. While specific public data on PBT1033 is limited, this document will provide a comprehensive overview of the general mechanisms of protein aggregation and the strategies by which small molecules can intervene, using this framework to contextualize the potential role of compounds like PBT1033.

The Mechanisms of Protein Aggregation

Protein aggregation is a complex process that can be initiated by a variety of factors, including genetic mutations, environmental stress, and age-related decline in protein quality control machinery. The process generally follows a nucleation-dependent polymerization model, which involves several key steps:

-

Misfolding of Monomers: Native proteins or peptides undergo conformational changes, leading to the formation of misfolded intermediates that are prone to aggregation.

-

Nucleation: These misfolded monomers slowly associate to form unstable, soluble oligomeric nuclei. This is often the rate-limiting step in the aggregation cascade.[3]

-

Elongation: Once a stable nucleus is formed, it acts as a template for the rapid addition of other misfolded monomers, leading to the growth of larger, insoluble protofibrils and mature amyloid fibrils.[5]

-

Secondary Nucleation: The surface of existing fibrils can catalyze the formation of new nuclei, amplifying the aggregation process.[5]

These aggregates, particularly the soluble oligomeric species, are considered to be the most cytotoxic, contributing to cellular dysfunction and tissue damage.[3]

Therapeutic Strategies to Inhibit Protein Aggregation

A variety of therapeutic strategies are being explored to combat protein aggregation. Small molecules, due to their potential for oral bioavailability and ability to cross the blood-brain barrier, represent a promising class of inhibitors. The primary mechanisms by which these molecules can interfere with the aggregation cascade include:

-

Stabilization of the Native State: Small molecules can bind to the native conformation of a protein, thermodynamically stabilizing it and reducing the population of aggregation-prone misfolded intermediates.

-

Inhibition of Nucleation: By interacting with misfolded monomers or early oligomers, inhibitors can prevent the formation of stable nuclei, thereby halting the aggregation process at its earliest stage.[6]

-

Blocking Fibril Elongation: Some compounds can bind to the ends of growing fibrils, preventing the further addition of monomers.

-

Promotion of Off-Pathway, Non-toxic Aggregates: Certain molecules can redirect the aggregation pathway towards the formation of amorphous, non-toxic aggregates, sequestering the harmful oligomeric species.[7]

-

Disaggregation of Existing Fibrils: Some compounds have been shown to interact with and dissemble pre-formed amyloid fibrils.[6]

Visualizing the Inhibition of Protein Aggregation

The following diagram illustrates the general workflow for screening and characterizing inhibitors of protein aggregation.

Caption: A generalized workflow for identifying and characterizing small molecule inhibitors of protein aggregation, from initial in vitro screening to cell-based validation.

Signaling Pathways Implicated in Protein Aggregation and Neurodegeneration

The accumulation of protein aggregates triggers a cascade of detrimental cellular events. The diagram below depicts a simplified signaling pathway often implicated in neurodegenerative diseases.

Caption: A diagram illustrating how protein aggregates can lead to various cellular stress pathways, ultimately resulting in cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the rigorous evaluation of potential protein aggregation inhibitors. Below are outlines of common methodologies.

Table 1: Experimental Protocols for Assessing Protein Aggregation

| Experiment | Methodology |

| Thioflavin T (ThT) Fluorescence Assay | 1. Prepare solutions of the amyloidogenic protein (e.g., Aβ, α-synuclein) in an appropriate buffer. 2. Add the test compound (e.g., PBT1033) at various concentrations. 3. Incubate the samples at 37°C with continuous agitation to promote fibril formation. 4. At specific time points, add Thioflavin T to the samples. 5. Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation. |

| Transmission Electron Microscopy (TEM) | 1. Prepare aggregated protein samples with and without the inhibitor. 2. Apply a small volume of the sample onto a carbon-coated copper grid. 3. Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid. 4. Allow the grid to dry. 5. Visualize the samples using a transmission electron microscope to observe fibril morphology. |

| Cell Viability (MTT) Assay | 1. Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate. 2. Expose the cells to pre-aggregated protein oligomers in the presence or absence of the test compound. 3. Incubate for 24-48 hours. 4. Add MTT solution to each well and incubate for 2-4 hours. 5. Add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability. |

Quantitative Data and Future Directions

While specific quantitative data for PBT1033 is not yet in the public domain, the efficacy of a potential inhibitor would be evaluated based on key parameters such as its half-maximal inhibitory concentration (IC50) in in vitro aggregation assays and its effective concentration for rescuing cell viability in culture models. Future research on promising compounds like PBT1033 would involve preclinical studies in animal models of neurodegenerative diseases to assess their pharmacokinetic properties, safety, and in vivo efficacy.

Table 2: Key Parameters for Evaluating Protein Aggregation Inhibitors

| Parameter | Description | Desired Outcome |

| IC50 (ThT Assay) | The concentration of the inhibitor required to reduce protein aggregation by 50%. | Low micromolar to nanomolar range. |

| EC50 (Cell Viability Assay) | The concentration of the inhibitor required to achieve 50% of the maximum protective effect against aggregate-induced toxicity. | Potent rescue of cell viability at low concentrations. |

| Blood-Brain Barrier Permeability | The ability of the compound to cross from the bloodstream into the central nervous system. | High permeability for treating neurodegenerative diseases. |

| In Vivo Efficacy | The ability of the compound to reduce protein aggregate load and improve cognitive or motor function in animal models. | Significant reduction in pathology and functional improvement. |

Conclusion

The inhibition of protein aggregation is a critical therapeutic strategy for a range of devastating diseases. Although detailed information on PBT1033 is not widely available, the principles outlined in this guide provide a robust framework for understanding how such a molecule could function. By targeting key steps in the aggregation cascade, small molecules have the potential to slow or halt disease progression. Continued research and the public dissemination of data from compounds currently in development will be essential for advancing this promising area of drug discovery.

References

- 1. Tackling Protein Aggregation in Alzheimer’s, Parkinson’s and Diabetes | Technology Networks [technologynetworks.com]

- 2. Inhibition of Amyloid Protein Aggregation Using Selected Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Protein Aggregation for the Treatment of Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein aggregation and neurodegenerative disease: Structural outlook for the novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Plant-Based Inhibitors of Protein Aggregation [mdpi.com]

- 7. Inhibition of protein misfolding and aggregation by natural phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

PBT 1033: A Technical Guide to its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PBT 1033, also known as PBT2, is an 8-hydroxyquinoline (B1678124) derivative that has traversed a dynamic development path, initially targeting neurodegenerative diseases and more recently showing promise as an antibacterial agent. Developed by Prana Biotechnology, now Alterity Therapeutics, this compound's mechanism as a metal ionophore, specifically modulating copper and zinc, underpins its therapeutic potential across different indications. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical findings, and clinical trial outcomes. The guide includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Discovery and Development History

This compound emerged from the research efforts of Prana Biotechnology (incorporated in 1997), a company focused on developing treatments for neurodegenerative disorders. The core of their technology revolved around a class of compounds known as 8-hydroxyquinolines. In March 2023, Alterity Therapeutics announced a licensing agreement with Professor Colin Masters to advance PBT2 and other novel compounds for the treatment of Alzheimer's disease.[1][2] This strategic move allows Alterity to focus on its lead asset, ATH434, for Parkinsonian disorders, while the development of this compound for Alzheimer's continues under expert guidance.[1][3]

The development trajectory of this compound has seen a significant pivot. After showing initial promise in Phase II clinical trials for Alzheimer's and Huntington's diseases, the focus has recently expanded to its potential as an antimicrobial agent. In December 2020, Alterity Therapeutics secured a worldwide exclusive license from UniQuest, the commercialization company of The University of Queensland, for novel zinc ionophore technology to combat antimicrobial resistance, with PBT2 being a key compound in this initiative.[4]

Timeline of Key Events

| Year | Event | Organization | Indication |

| 1997 | Prana Biotechnology is incorporated. | Prana Biotechnology | Neurodegenerative Diseases |

| 2008 | Announcement of positive Phase IIa clinical trial results for PBT2 in early Alzheimer's Disease.[5] | Prana Biotechnology | Alzheimer's Disease |

| 2011 | PBT2 clinical trial for Huntington's Disease announced.[2] | Prana Biotechnology | Huntington's Disease |

| 2014 | Top-line results of the Phase II IMAGINE trial of PBT2 in Alzheimer's disease announced.[6] | Prana Biotechnology | Alzheimer's Disease |

| 2014 | PBT2 receives Orphan Drug designation from the FDA for Huntington's Disease.[7] | Prana Biotechnology | Huntington's Disease |

| 2019 | Prana Biotechnology changes its name to Alterity Therapeutics Limited.[8] | Alterity Therapeutics | Neurodegenerative Diseases |

| 2020 | Alterity Therapeutics licenses zinc ionophore technology, including PBT2, for antimicrobial applications.[4] | Alterity Therapeutics | Antimicrobial Resistance |

| 2023 | Alterity Therapeutics licenses PBT2 to Professor Colin Masters for Alzheimer's disease development.[1] | Alterity Therapeutics | Alzheimer's Disease |

Mechanism of Action

This compound functions as a metal ionophore, a molecule that can transport ions across biological membranes. Its primary activity involves the modulation of copper and zinc homeostasis. This mechanism is central to its effects in both neurodegenerative and infectious diseases.

In Neurodegenerative Diseases

In the context of Alzheimer's disease, this compound is proposed to act by redistributing zinc and copper that are abnormally accumulated in amyloid-β (Aβ) plaques. This has several downstream effects:

-

Inhibition of Aβ aggregation: By binding to these metal ions, this compound can prevent them from promoting the aggregation of Aβ into toxic oligomers and plaques.

-

Restoration of synaptic function: The liberated metal ions are shuttled back into neurons, where they are essential for the function of various enzymes and synaptic proteins. This can lead to the restoration of synaptic plasticity and cognitive function.[9][10]

-

Modulation of Tau pathology: In a mouse model of tauopathy, PBT2 treatment led to a decrease in tau aggregates and phosphorylated tau.[11] This effect is thought to be mediated by the activation of protein phosphatase 2A (PP2A), an enzyme that dephosphorylates tau.[11]

In Infectious Diseases

As an antibacterial agent, this compound disrupts the metal homeostasis of bacteria, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and multidrug-resistant strains of Neisseria gonorrhoeae.[12][13] The key steps include:

-

Zinc influx: this compound facilitates the transport of extracellular zinc into the bacterial cytoplasm.

-

Disruption of metal-dependent enzymes: The resulting high intracellular zinc concentration interferes with the function of essential metalloenzymes that rely on other metal ions like manganese.

-

Oxidative stress: This disruption of metal homeostasis leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

Preclinical Studies

Alzheimer's Disease Models

Preclinical studies in transgenic mouse models of Alzheimer's disease demonstrated the potential of this compound to reverse cognitive deficits and restore neuronal health.

Table 1: Summary of Key Preclinical Findings in Alzheimer's Disease Models

| Model | Treatment | Key Findings | Reference |

| Tg2576 mice | 30 mg/kg/day PBT2 for 11 days | Significant increase in hippocampal dendritic spine density.[9][14] | Adlard et al., 2011 |

| Tg2576 mice | 30 mg/kg/day PBT2 for 11 days | Increased levels of synaptic proteins (CamKII, spinophilin, NMDAR1A, NMDAR2A, pro-BDNF, BDNF).[9][14] | Adlard et al., 2011 |

| Aged wild-type mice | PBT2 treatment | Rapid improvement in spatial learning and memory.[15] | Adlard et al., 2011 |

Antibacterial Activity

This compound has shown potent antibacterial activity against a range of pathogens, including antibiotic-resistant strains.

Table 2: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Condition | Reference |

| Streptococcus uberis | 14.5 µM | - | Harbison-Price et al., 2020 |

| Multidrug-resistant Neisseria gonorrhoeae | 0.156 - 0.3125 | Broth microdilution | Jen et al., 2022 |

| Klebsiella pneumoniae | - | Reverses tigecycline (B611373) resistance | Zhang et al., 2025 |

Clinical Development

This compound has undergone Phase II clinical trials for both Alzheimer's disease and Huntington's disease.

Alzheimer's Disease

A Phase IIa trial investigated the safety, efficacy, and biomarker effects of PBT2 in patients with early Alzheimer's disease.

Table 3: Summary of Phase IIa Alzheimer's Disease Trial (NCT identifier not available in provided context)

| Parameter | Placebo | PBT2 (50 mg) | PBT2 (250 mg) | p-value | Reference |

| N | 27 | 25 | 26 | - | Lannfelt et al., 2008 |

| Change in CSF Aβ42 | - | - | Significant reduction | 0.006 (vs. placebo) | Lannfelt et al., 2008 |

| Category Fluency Test | - | - | Improved | 0.028 (vs. placebo) | Lannfelt et al., 2008 |

| Trail Making Test Part B | - | - | Improved | 0.005 (vs. placebo) | Lannfelt et al., 2008 |

A subsequent 12-month Phase II trial (IMAGINE) did not meet its primary endpoint of significantly reducing beta-amyloid plaques as measured by PiB-PET.[6]

Huntington's Disease

The Reach2HD Phase II trial evaluated the safety and efficacy of PBT2 in patients with Huntington's disease.

Table 4: Summary of Phase II Huntington's Disease Trial (Reach2HD - NCT01590888)

| Parameter | Placebo | PBT2 (100 mg) | PBT2 (250 mg) | p-value | Reference |

| N | 35 | 38 | 36 | - | Huntington Study Group, 2014 |

| Safety and Tolerability | Well-tolerated | Well-tolerated | Well-tolerated | - | Huntington Study Group, 2014 |

| Trail Making Test Part B | - | No significant change | Statistically significant improvement | 0.042 (vs. placebo at 26 weeks) | Huntington Study Group, 2014 |

| Executive Function Composite z-score | - | - | Trend towards improvement | 0.069 (vs. placebo at 26 weeks) | Huntington Study Group, 2014 |

Experimental Protocols

Preclinical - Dendritic Spine Density Analysis (Golgi Staining)

-

Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by a Golgi-Cox solution. Brains are removed and stored in the same solution in the dark for 14 days, then transferred to a 30% sucrose (B13894) solution for 2-3 days.

-

Sectioning: 100 µm thick coronal sections are cut on a vibrating microtome.

-

Staining: Sections are mounted on gelatin-coated slides and stained according to the Golgi-Cox method, which involves a series of incubations in ammonium (B1175870) hydroxide, Kodak Fix, and then dehydrated through an ethanol (B145695) gradient, cleared in xylene, and coverslipped.

-

Analysis: Spines on the dendrites of hippocampal neurons are counted under a light microscope at high magnification (e.g., 100x oil immersion objective). Spine density is expressed as the number of spines per unit length of dendrite.

Preclinical - Synaptic Protein Level Analysis (Western Blot)

-

Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE on polyacrylamide gels.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against synaptic proteins of interest (e.g., CamKII, BDNF, synaptophysin) and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the protein bands relative to the loading control.

Antibacterial - Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Bacterial Culture: The bacterial strain of interest is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Clinical - Neuropsychological Testing (Executive Function)

-

Category Fluency Test: Participants are asked to name as many words as they can from a specific category (e.g., animals, fruits) within a set time limit (e.g., 60 seconds). The score is the total number of correct words produced. This test assesses semantic memory and verbal fluency.

-

Trail Making Test Part B: This test consists of a page with randomly scattered numbers (1-13) and letters (A-L). The participant is instructed to draw a line connecting the numbers and letters in alternating order (1-A-2-B-3-C, etc.) as quickly as possible. The score is the time taken to complete the task. This test measures cognitive flexibility, visual scanning, and executive control.

Logical Relationships and Experimental Workflows

References

- 1. US patent grant and license agreement - Alterity Therapeutics Limited (ASX:ATH) - Listcorp. [listcorp.com]

- 2. Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown – HDBuzz [en.hdbuzz.net]

- 3. dcfmodeling.com [dcfmodeling.com]

- 4. alteritytherapeutics.com [alteritytherapeutics.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. alteritytherapeutics.com [alteritytherapeutics.com]

- 7. proactiveinvestors.com.au [proactiveinvestors.com.au]

- 8. alteritytherapeutics.com [alteritytherapeutics.com]

- 9. Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Repurposing the Ionophore, PBT2, for Treatment of Multidrug-Resistant Neisseria gonorrhoeae Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 15. ovid.com [ovid.com]

Investigating the Neuroprotective Effects of PBT2: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: PBT2 is a second-generation metal-protein attenuating compound (MPAC) and zinc/copper ionophore designed to combat the neurodegenerative processes implicated in diseases like Alzheimer's and Huntington's. Unlike traditional chelators, PBT2 is engineered to redistribute metal ions that are abnormally accumulated in the brain, particularly within amyloid-beta (Aβ) plaques, and restore them to metal-deficient neurons.[1][2] This guide provides a comprehensive overview of the core mechanisms, preclinical evidence, and clinical findings related to the neuroprotective effects of PBT2. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development in this area.

Core Mechanism of Action

PBT2's primary mechanism revolves around the modulation of metal homeostasis in the brain.[3][4] Zinc and copper ions are essential for synaptic function but can become dysregulated in neurodegenerative diseases, where they co-localize with and promote the aggregation of Aβ peptides into toxic oligomers and plaques.[1][5]

PBT2 acts not as a simple chelator that depletes metals, but as an ionophore.[2][5] Its key actions include:

-

Disruption of Aβ-Metal Aggregates: PBT2 has a moderate affinity for zinc and copper, allowing it to compete with Aβ for these metal ions.[5] This interaction breaks down the metal-mediated Aβ aggregates, reducing their toxicity.[1][5] Studies using X-ray absorption spectroscopy have shown that PBT2 sequesters approximately 59% of Cu(II) from Aβ(1-42).[6]

-

Restoration of Intracellular Metal Ions: By liberating zinc and copper from amyloid deposits, PBT2 facilitates their transport across the cell membrane and into neurons that may be deficient in these essential metals.[2][3] This restoration is crucial for the function of various metalloenzymes and synaptic processes.[5]

-

Modulation of Key Signaling Pathways: The influx of intracellular zinc, mediated by PBT2, triggers downstream signaling cascades with neuroprotective outcomes. PBT2 has been shown to induce the inhibitory phosphorylation of Glycogen Synthase Kinase 3 (GSK3) α and β isoforms.[3][7] This action appears to be mediated through the inhibition of the phosphatase calcineurin, a key enzyme in neuronal signaling.[3] This leads to increased phosphorylation of other calcineurin substrates like CREB, promoting synaptic health and function.[3]

Preclinical and Clinical Data

Preclinical Evidence

In vitro and in vivo studies have consistently demonstrated the neuroprotective potential of PBT2. In transgenic mouse models of Alzheimer's disease, PBT2 treatment led to rapid cognitive improvements, a significant increase in dendritic spine density in the hippocampus, and restoration of key synaptic proteins to levels seen in healthy animals.[2] These restorative effects were shown to be dependent on the presence of copper and zinc.[2] The journey of PBT2 development began with promising results from screening in C. elegans models, which showed significant protection against Aβ-induced toxicity.[8]

| Preclinical Study Summary | Model | Key Findings | Reference |

| Synaptic Restoration | Transgenic Alzheimer's Mice (APP/PS1) | 11 days of PBT2 treatment increased dendritic spine numbers in the hippocampus and restored levels of key synaptic proteins. | [2] |

| Aβ Degradation | In vitro cell culture | PBT2 promotes the degradation of Aβ by matrix metalloprotease 2 (MMP-2) by sequestering zinc from protease-resistant Aβ:Zn aggregates. | [3] |

| Toxicity Reduction | C. elegans model of polyQ aggregation | PBT2 reduced toxicity, extended lifespan, and improved motor performance. | [8] |

| Huntington's Disease Model | R6/2 Mouse Model | PBT2 treatment reduced striatal atrophy and improved motor performance. | [8] |

Clinical Trial Data

PBT2 has been evaluated in Phase II clinical trials for both Alzheimer's disease and Huntington's disease.

Alzheimer's Disease: A Phase IIa, double-blind, randomized, placebo-controlled trial involving 78 patients with mild AD demonstrated that PBT2 was safe and well-tolerated over 12 weeks.[5] The high-dose group (250 mg) showed a significant reduction in cerebrospinal fluid (CSF) concentrations of Aβ42 compared to placebo.[5] Furthermore, this group exhibited significant cognitive improvements in two tests of executive function: the Category Fluency test and the Trail-Making Part B test.[5][9]

| Phase IIa Alzheimer's Disease Trial (12 Weeks) | Placebo | PBT2 (50 mg) | PBT2 (250 mg) | p-value |

| N (Patients) | 27 | 22 | 29 | N/A |

| Change in CSF Aβ42 (pg/mL) | +18.9 | -13.2 | -49.7 | 0.005 (vs Placebo) |

| Change in Trail Making Part B (seconds) | -1.7 | -1.1 | -48.0 | 0.009 (vs Placebo) |

| Change in Category Fluency (words) | +0.4 | +1.6 | +2.8 | 0.041 (vs Placebo) |

Huntington's Disease: A 26-week, randomized, double-blind, placebo-controlled Phase II trial (Reach2HD) was conducted in 109 patients.[10][11] The trial confirmed that PBT2 was generally safe and well-tolerated.[11] While the primary composite cognitive score was not met, the 250 mg dose group showed a potential benefit on executive function as measured by the Trail Making Test Part B.[11]

Key Experimental Protocols & Workflows

A crucial aspect of evaluating compounds like PBT2 is the use of robust and reproducible experimental assays. Below are methodologies for key experiments cited in PBT2 research.

Experimental Workflow: Preclinical Evaluation

The preclinical assessment of a neuroprotective compound like PBT2 typically follows a multi-stage process, progressing from in vitro characterization to in vivo efficacy studies in animal models.

Protocol 1: Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)

This protocol is used to assess the ability of a compound to inhibit or reverse the aggregation of Aβ peptides into fibrils.

1. Preparation of Monomeric Aβ(1-42):

-

Dissolve lyophilized Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.[12]

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas, followed by vacuum drying for 1-2 hours to form a peptide film.[12][13]

-

Store the aliquots at -80°C.

-

Immediately before use, reconstitute the peptide film in 20 mM NaOH to a stock concentration of 0.5 mM, sonicate for 1 minute, and centrifuge at 13,000 rpm for 20 minutes to remove any pre-existing aggregates.[14] The supernatant contains the monomeric Aβ.

2. Aggregation Reaction:

-

Dilute the monomeric Aβ(1-42) stock solution to a final concentration of 25 µM in a reaction buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[14]

-

Add PBT2 or a vehicle control (DMSO) to the Aβ solution at desired final concentrations.

-

Incubate the samples at 37°C with gentle agitation.[15]

3. Measurement with Thioflavin T (ThT):

-

At specified time intervals (e.g., every 30 minutes), take a 20 µL aliquot from each reaction tube.[14][15]

-

Add the aliquot to 180 µL of a 20 µM ThT solution in 10 mM phosphate buffer (pH 7.4) in a 96-well black plate.[14]

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~480 nm.[14]

-

An increase in fluorescence intensity indicates the formation of β-sheet-rich amyloid fibrils. The inhibitory effect of PBT2 is quantified by comparing the fluorescence curves of treated samples to the vehicle control.

Protocol 2: Assessment of Synaptic Plasticity